N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide
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Overview
Description
N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two chlorine atoms, a methoxy group, and two methyl groups attached to a phenyl ring, along with an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide typically involves the reaction of 2,6-dichloro-4-methoxy-3,5-dimethylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,6-Dichloro-4-methoxy-3,5-dimethylphenylamine+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of fatty acid synthase, disrupting lipid metabolism in target organisms.
Comparison with Similar Compounds
- N-(2,6-Dimethylphenyl)acetamide
- 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
- 2,4-Dichloro-6-methoxy-1,3,5-triazine
Comparison: N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
Molecular Formula |
C11H13Cl2NO2 |
---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
N-(2,6-dichloro-4-methoxy-3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C11H13Cl2NO2/c1-5-8(12)10(14-7(3)15)9(13)6(2)11(5)16-4/h1-4H3,(H,14,15) |
InChI Key |
OVFNQGQFIDVIEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)NC(=O)C)Cl)C)OC |
Origin of Product |
United States |
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